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Compound of Interest

Compound Name: 2,5-Dinitroaniline

Cat. No.: B181689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the chemical reactivity of the six

isomers of dinitroaniline: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitroaniline. Understanding the

distinct reactivity profiles of these isomers is crucial for their application in the synthesis of

pharmaceuticals, dyes, pesticides, and other industrial chemicals.[1] This document

summarizes available experimental data, provides detailed experimental protocols for key

reactions, and utilizes visualizations to illustrate reaction pathways and logical relationships.

Influence of Substituent Position on Reactivity
The reactivity of dinitroaniline isomers is fundamentally governed by the electronic and steric

effects imposed by the two nitro groups (-NO₂) and the amino group (-NH₂) on the benzene

ring. The strongly electron-withdrawing nature of the nitro groups deactivates the aromatic ring

towards electrophilic attack, while the electron-donating amino group acts as an activator. The

interplay of these opposing effects, dictated by their relative positions, results in significant

differences in the reactivity of each isomer.

Data Presentation
Physicochemical Properties
A summary of key physicochemical properties of the dinitroaniline isomers is presented below.

These properties influence their solubility, melting points, and chromatographic behavior, which

are critical parameters in experimental design and product purification.
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Isomer
Molecular
Formula

Molecular
Weight (
g/mol )

CAS
Number

Appearance
Melting
Point (°C)

2,3-

Dinitroaniline
C₆H₅N₃O₄ 183.12 602-03-9

Yellow-

orange

needles

127-129

2,4-

Dinitroaniline
C₆H₅N₃O₄ 183.12 97-02-9

Yellow to

orange

powder

187-189

2,5-

Dinitroaniline
C₆H₅N₃O₄ 183.12 619-18-1

Yellow

needles
137-138

2,6-

Dinitroaniline
C₆H₅N₃O₄ 183.12 606-22-4

Orange-

yellow

needles

138-140

3,4-

Dinitroaniline
C₆H₅N₃O₄ 183.12 610-41-3

Yellow-

orange

crystals

154-156

3,5-

Dinitroaniline
C₆H₅N₃O₄ 183.12 618-87-1

Yellow

needles
162-164

Basicity (pKb) and Acidity (pKa)
The basicity of the amino group is significantly reduced by the electron-withdrawing nitro

groups. While a complete set of experimental pKb values for all six isomers is not readily

available, the trend can be inferred from the positions of the nitro groups. Isomers where the

nitro groups are ortho and/or para to the amino group are expected to be less basic due to

direct resonance delocalization of the nitrogen lone pair.
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Isomer Estimated pKb Trend
pKa of Conjugate Acid
(where available)

2,3-Dinitroaniline Weakly basic -

2,4-Dinitroaniline Very weakly basic -4.87

2,5-Dinitroaniline Weakly basic -

2,6-Dinitroaniline Very weakly basic -

3,4-Dinitroaniline Weakly basic -

3,5-Dinitroaniline
More basic than ortho/para

isomers
-

Note: The pKa of the conjugate acid (ArNH₃⁺) is inversely related to the basicity of the aniline

(ArNH₂). A more negative pKa indicates a weaker base.

Comparative Reactivity
Electrophilic Aromatic Substitution
The dinitroaniline ring is strongly deactivated towards electrophilic aromatic substitution (EAS)

due to the presence of two powerful electron-withdrawing nitro groups. However, the amino

group, being an ortho-, para-director, will direct incoming electrophiles to the positions ortho

and para to it. The overall reactivity and the position of substitution will be a balance between

the activating effect of the amino group and the deactivating effect of the nitro groups.

General Reactivity Order (Qualitative):

The reactivity towards EAS is expected to be very low for all isomers. A tentative qualitative

order based on the positions of the deactivating groups relative to the activating amino group

would be:

3,5-dinitroaniline > 3,4-dinitroaniline > 2,5-dinitroaniline > 2,3-dinitroaniline > 2,4-dinitroaniline

> 2,6-dinitroaniline

This order is based on the principle that substitution is least hindered and the ring is least

deactivated when the positions ortho and para to the amino group are not occupied by nitro
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groups.

Nucleophilic Aromatic Substitution
Dinitroanilines are activated towards nucleophilic aromatic substitution (SNAr), particularly

when a good leaving group is present on the ring. The strong electron-withdrawing nitro groups

stabilize the negatively charged Meisenheimer complex intermediate, facilitating the reaction.

The reactivity is highest when the nitro groups are ortho and/or para to the leaving group.

Reduction of Nitro Groups
A characteristic reaction of dinitroanilines is the reduction of the nitro groups to amino groups.

[1] Selective reduction of one nitro group is often possible. Studies have shown a preference

for the reduction of the nitro group that is ortho to the amino group.[2] This selectivity is

attributed to intramolecular hydrogen bonding and steric effects.

Experimental Protocols
Synthesis of 2,4-Dinitroaniline
This procedure describes the synthesis of 2,4-dinitroaniline from 2,4-dinitrochlorobenzene and

ammonium acetate.[1]

Materials:

2,4-Dinitrochlorobenzene (technical grade)

Ammonium acetate

Ammonia gas

Potassium hydroxide solution

Ethanol

Water

Procedure:
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A mixture of 50 g (0.25 mole) of technical 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of

ammonium acetate is placed in a wide-mouthed 250-cc flask.[1]

The flask is fitted with a reflux condenser and an inlet tube for ammonia gas.

The flask is half-immersed in an oil bath and heated to 170°C for six hours while passing

ammonia gas through the mixture.[1]

After cooling, the solid is broken up and mixed with 100 cc of water. The mixture is heated to

boiling and filtered while hot.

The residue is dissolved in 500 cc of boiling ethanol, and water is added until the solution

becomes turbid.[1]

The solution is heated until clear and then allowed to cool.

The crystallized 2,4-dinitroaniline is filtered and dried. The yield is typically 68–76%.[1]

For further purification, the product can be recrystallized from an alcohol-water mixture.[1]

Synthesis of 2,6-Dinitroaniline
This procedure outlines the synthesis of 2,6-dinitroaniline from 4-chloro-3,5-

dinitrobenzenesulfonic acid.[3]

Materials:

Potassium 4-chloro-3,5-dinitrobenzenesulfonate

Concentrated ammonium hydroxide

Water

Concentrated sulfuric acid

Ethanol

Activated carbon (Norit)
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Filter aid

Procedure:

Recrystallized potassium 4-chloro-3,5-dinitrobenzenesulfonate is placed in a solution of

concentrated ammonium hydroxide and water.[3]

The solution is boiled for 1 hour under a reflux condenser.[3]

After cooling, the precipitated crude 2,6-dinitroaniline is collected by filtration.

The crude product is then subjected to hydrolysis by boiling with a mixture of concentrated

sulfuric acid and water for 6 hours.[3]

The hot acid solution is poured onto cracked ice, and the precipitated impure 2,6-

dinitroaniline is filtered.

The damp product is dissolved in hot 95% ethanol, treated with activated carbon and filter

aid, and filtered hot.[3]

Upon cooling, light-orange needles of 2,6-dinitroaniline crystallize. The yield is approximately

30–36%.[3]

HPLC Analysis of Dinitroaniline Isomers
A high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection can

be used for the simultaneous determination of dinitroaniline isomers.[4]

Chromatographic Conditions:

Column: Agilent TC-C18

Mobile Phase: Acetonitrile/water (30/70, v/v), isocratic

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection: UV at 225 nm
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This method has been successfully applied to the analysis of 2-nitroaniline, 3-nitroaniline, 4-

nitroaniline, 2,4-dinitroaniline, and 2,6-dinitroaniline in wastewater samples.[4]

Mandatory Visualization
Electrophilic Aromatic Substitution Pathway
The following diagram illustrates the general mechanism for electrophilic aromatic substitution

on a dinitroaniline isomer. The reactivity and regioselectivity will vary depending on the specific

isomer.
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Caption: General mechanism of electrophilic aromatic substitution on dinitroaniline isomers.

Logical Relationship of Reactivity Factors
This diagram illustrates the key factors influencing the reactivity of dinitroaniline isomers.
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Caption: Factors influencing the chemical reactivity of dinitroaniline isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b181689#comparative-study-of-the-reactivity-of-
dinitroaniline-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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